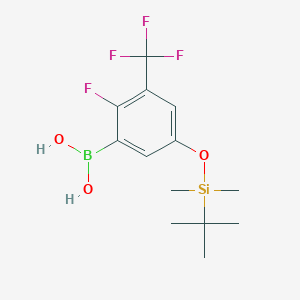

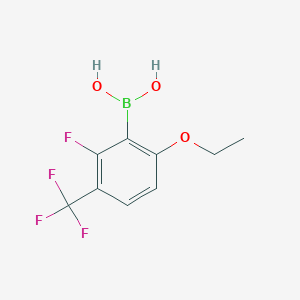

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

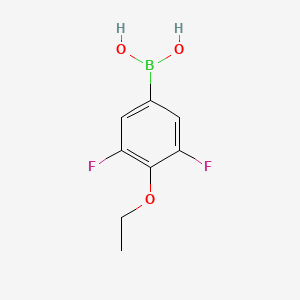

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H9BF4O3 . It has a molecular weight of 251.97 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid are not available in the search results, boronic acids are generally involved in Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of biologically active molecules .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BF4O3/c1-2-17-6-4-3-5 (9 (12,13)14)8 (11)7 (6)10 (15)16/h3-4,15-16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Boronic acids, including 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid and its analogs have been utilized as catalysts or intermediates in various organic synthesis reactions. For instance, related phenylboronic acids have catalyzed dehydrative amidation between carboxylic acids and amines, highlighting their role in facilitating bond formation essential for constructing complex molecules such as peptides (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Enzyme-free Glucose Sensing

Innovations in materials science have leveraged the unique properties of fluoro-containing phenylboronic acids for applications beyond traditional organic synthesis. For example, a monomer incorporating a fluoro-containing phenylboronic acid moiety was synthesized for enzyme-free glucose sensing at physiological conditions, demonstrating the material's utility in biomedical sensors and devices (Wenjing Bao et al., 2021).

Organoboron Compounds in Analytical Chemistry

Organoboron compounds, including derivatives of phenylboronic acids, have found use as Lewis acid receptors for fluoride ions in polymeric membranes. This application is particularly relevant in the development of selective sensors and analytical techniques, where the specific interaction between boronic acids and fluoride ions can be harnessed to detect and measure fluoride concentrations (Martyna Jańczyk et al., 2012).

Development of Hyperbranched Polymers

Research into new polymeric materials has also benefited from the introduction of phenylboronic acid derivatives. A study on the synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer showcases how such compounds can serve as building blocks for advanced polymers with specific properties, including high thermal stability and glass transition temperatures (Susanta Banerjee et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .

Biochemical Pathways

Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities, depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s action can be affected by the pH of the environment, as boronic acids can exist in two forms (trigonal and tetrahedral) depending on the pH .

Propriétés

IUPAC Name |

[6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c1-2-17-6-4-3-5(9(12,13)14)8(11)7(6)10(15)16/h3-4,15-16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJDNBLYKZDOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C(F)(F)F)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)